molecular formula C10H11Cl B14602141 1-(1-Chloroethenyl)-3,5-dimethylbenzene CAS No. 61172-35-8

1-(1-Chloroethenyl)-3,5-dimethylbenzene

Katalognummer: B14602141
CAS-Nummer: 61172-35-8
Molekulargewicht: 166.65 g/mol
InChI-Schlüssel: NGKQVGFBUWVLFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Chloroethenyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a 1-chloroethenyl group and two methyl groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethenyl)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylstyrene. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Chloroethenyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(1-Chloroethenyl)-3,5-dimethylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(1-Chloroethenyl)-3,5-dimethylbenzene exerts its effects involves interactions with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond in the ethenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-Chloroethenyl)-3,5-dimethylbenzene is unique due to the presence of both the 1-chloroethenyl group and the two methyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .

Eigenschaften

CAS-Nummer

61172-35-8

Molekularformel

C10H11Cl

Molekulargewicht

166.65 g/mol

IUPAC-Name

1-(1-chloroethenyl)-3,5-dimethylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,3H2,1-2H3

InChI-Schlüssel

NGKQVGFBUWVLFY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(=C)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.